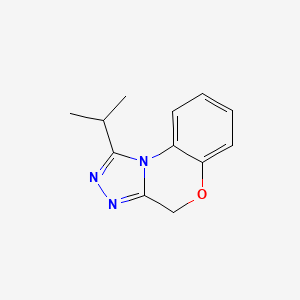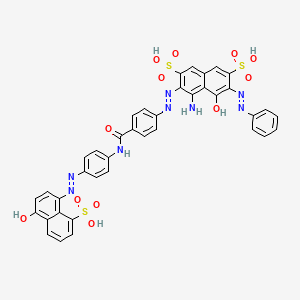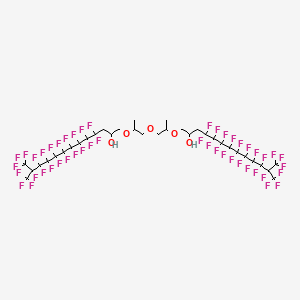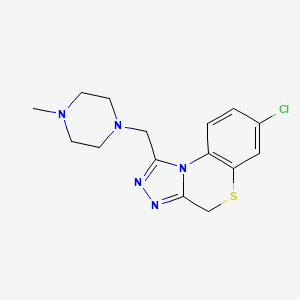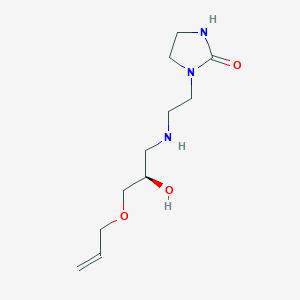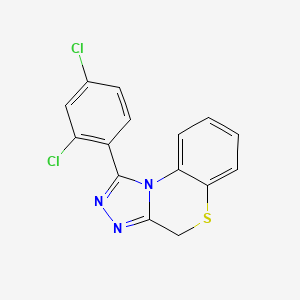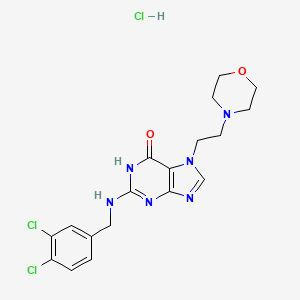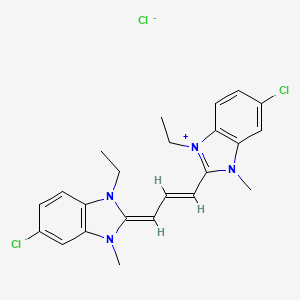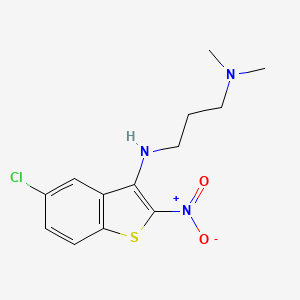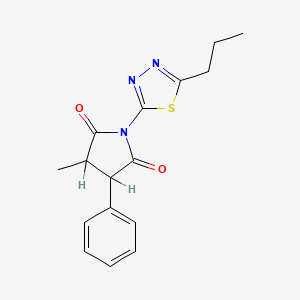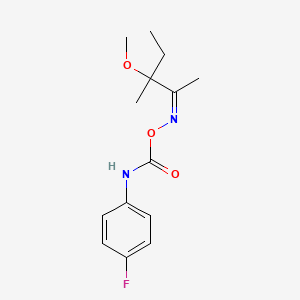
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is a complex organic compound that features a combination of methoxy, methyl, and oxime functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime typically involves multiple steps. One common method starts with the preparation of 3-Methoxy-3-methyl-2-pentanone, which can be synthesized through the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 4-fluorophenyl isocyanate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-pentanone: Lacks the oxime and fluorophenyl groups, resulting in different chemical properties.
3-Methyl-2-pentanone: Similar structure but without the methoxy and oxime groups.
4-Fluorophenyl isocyanate: Contains the fluorophenyl group but lacks the methoxy and oxime functionalities.
Uniqueness
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxime group, in particular, allows for specific interactions with biological targets and metal ions, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
192658-20-1 |
|---|---|
Molekularformel |
C14H19FN2O3 |
Molekulargewicht |
282.31 g/mol |
IUPAC-Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10- |
InChI-Schlüssel |
WNAKPBPAAKQXKA-YVLHZVERSA-N |
Isomerische SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)F)/C)OC |
Kanonische SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)F)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


